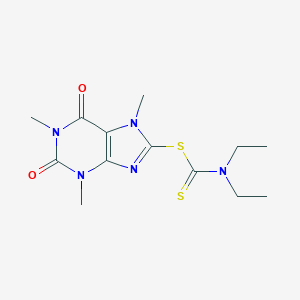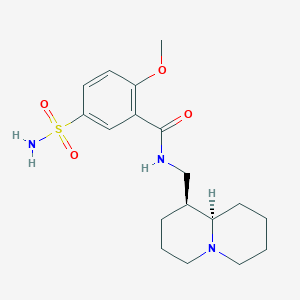
1-(N-Pentyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Pentyl)cyclopentanol is an organic compound with the molecular formula C10H20O It is a cyclopentane derivative where a pentyl group is attached to the nitrogen atom, and a hydroxyl group is attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(N-Pentyl)cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods: In industrial settings, cyclopentanol is typically produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . This process, however, generates a significant amount of pollutants, which limits its development.
Análisis De Reacciones Químicas
Types of Reactions: 1-(N-Pentyl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: The oxidation of this compound typically yields cyclopentanone or other oxidized derivatives.
Reduction: Reduction reactions generally produce cyclopentane derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(N-Pentyl)cyclopentanol has several applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: this compound is used in the production of perfumes, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(N-Pentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Cyclopentanol: A cyclic alcohol with similar structural properties but without the pentyl group.
Cyclopentanone: An oxidized derivative of cyclopentanol with a ketone functional group.
Cyclopentane: A saturated cyclic hydrocarbon without any functional groups.
Uniqueness: 1-(N-Pentyl)cyclopentanol is unique due to the presence of both a pentyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler cyclopentane derivatives.
Propiedades
IUPAC Name |
1-pentylcyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-7-10(11)8-5-6-9-10/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRXLSZAZXWDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058694 |
Source


|
| Record name | 1-(n-Pentyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194800-16-3 |
Source


|
| Record name | 1-(n-Pentyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)




![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)








